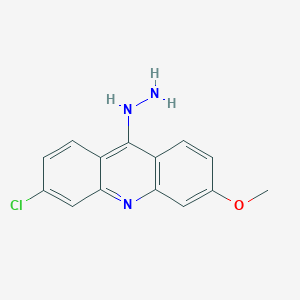

3-Chloro-9-hydrazinyl-6-methoxyacridine

Description

3-Chloro-9-hydrazinyl-6-methoxyacridine is a heterocyclic acridine derivative characterized by a chloro substituent at position 3, a methoxy group at position 6, and a hydrazinyl moiety at position 7. Acridine derivatives are widely studied for their intercalative properties with DNA/RNA, chemiluminescent applications, and antimicrobial activities .

Synthetic routes for such compounds often involve nucleophilic substitution or condensation reactions. For example, 6,9-dichloro-2-methoxyacridine (a precursor) reacts with hydrazine derivatives to introduce the hydrazinyl group at position 9, as seen in analogous syntheses of 9-aminoacridines .

Properties

CAS No. |

113372-91-1 |

|---|---|

Molecular Formula |

C14H12ClN3O |

Molecular Weight |

273.72 g/mol |

IUPAC Name |

(3-chloro-6-methoxyacridin-9-yl)hydrazine |

InChI |

InChI=1S/C14H12ClN3O/c1-19-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14(11)18-16/h2-7H,16H2,1H3,(H,17,18) |

InChI Key |

LAXRUJYWOFZBOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)Cl)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-9-hydrazinyl-6-methoxyacridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones.

Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrazine-Mediated Condensation Reactions

The hydrazinyl group at position 9 participates in Schiff base formation and hydrazone synthesis when exposed to carbonyl-containing compounds (aldehydes or ketones). For example:

This reactivity is analogous to 9-(2-(1-arylethylidene)hydrazinyl)acridine derivatives, which form stable hydrazones with anti-cancer activity .

Key features of hydrazone formation:

-

Typically occurs under mild acidic or neutral conditions.

-

Yields derivatives with enhanced π-conjugation, improving DNA intercalation capacity .

-

Used to develop targeted anti-tumour agents via structural diversification .

Nucleophilic Substitution at the Chloro Position

The chloro group at position 3 undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides. For instance:

This reaction is critical for synthesizing analogs like 9-amino-6-chloro-2-methoxyacridine, where chloro substitution modulates fluorescence properties .

Reactivity trends:

-

Activation by the electron-donating methoxy group at position 6 facilitates NAS.

-

Substituted products show altered biological activity, such as improved topoisomerase II inhibition .

Oxidation and Redox Reactions

The hydrazine moiety is susceptible to oxidation, forming diazenium or azoxy derivatives. For example:

Such reactions are implicated in the generation of reactive oxygen species (ROS) in biological systems, contributing to anti-proliferative effects observed in acridine derivatives .

Experimental evidence:

-

Hydrazine oxidation in acridines correlates with thiol reactivity and glutathione depletion in cancer cells .

-

ROS-mediated DNA damage is a proposed mechanism for cytotoxicity .

Coordination Chemistry with Metal Ions

The hydrazine and methoxy groups act as ligands for transition metals , forming complexes that enhance DNA binding. For example:

Similar complexes, such as bis(acridine-9-carboxylate)-nitro-europium(III), exhibit anti-angiogenic and apoptotic activity .

Key applications:

-

Metal coordination improves pharmacokinetic properties.

Functionalization via Cyclization

The hydrazine group facilitates heterocyclic ring formation under acidic or thermal conditions. For instance:

This strategy is employed in synthesizing spiro-acridine derivatives with dual kinase inhibitory activity .

Comparative Reactivity with Structural Analogs

The reactivity of this compound differs from related compounds:

| Compound | Key Functional Groups | Dominant Reactivity |

|---|---|---|

| 9-Aminoacridine | -NH₂ at C9 | Intercalation, protonation |

| 6-Methoxyacridine | -OCH₃ at C6 | Electrophilic substitution |

| 9-Chloroacridine | -Cl at C9 | NAS with nucleophiles |

| This compound | -Cl at C3, -NH-NH₂ at C9 | Hydrazone formation, metal binding |

Scientific Research Applications

3-Chloro-9-hydrazinyl-6-methoxyacridine is a compound of interest in the field of medicinal chemistry, particularly for its potential applications in cancer treatment. This article explores its scientific research applications, supported by case studies and data tables.

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of acridine derivatives. For instance, this compound has been investigated for its ability to induce apoptosis in cancer cells. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells.

Case Study: In Vitro Testing

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:

- HCT116 (human colorectal carcinoma)

- MCF-7 (breast cancer)

- K562 (chronic myeloid leukemia)

The results indicated that the compound exhibited significant anti-proliferative activity with IC50 values ranging from 10 to 20 µM across different cell lines, demonstrating its potential as an effective anticancer agent .

Synergistic Effects with Other Agents

Research has also explored the synergistic effects of combining this compound with other chemotherapeutic agents. For instance, when used alongside established drugs like doxorubicin, enhanced cytotoxicity was observed in resistant cancer cell lines. This suggests that the compound may help overcome drug resistance in cancer therapy .

Data Table: Summary of Antitumor Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 | 15 | DNA intercalation |

| MCF-7 | 12 | Topoisomerase inhibition | |

| K562 | 18 | Induction of apoptosis | |

| Doxorubicin | HCT116 | 10 | DNA intercalation |

Mechanism of Action

The mechanism of action of 3-Chloro-9-hydrazinyl-6-methoxyacridine is primarily based on its ability to intercalate into double-stranded DNA. This intercalation disrupts the normal helical structure of DNA, leading to inhibition of DNA replication and transcription. The compound may also interact with various enzymes and proteins involved in DNA processing, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acridine Derivatives

Substituent Position and Functional Group Variations

The biological and chemical properties of acridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Key Observations :

- Positional Effects: In 9-amino-6-chloro-2-methoxyacridine, the chloro and methoxy groups occupy positions 6 and 2, respectively, differing from the target compound’s 3-Cl and 6-OCH₃. This positional variance alters DNA-binding affinity and solubility .

- Core Structure Differences: 3-Chloro-6-hydrazinopyridazine shares functional groups but has a pyridazine ring instead of acridine, reducing planar intercalation capacity but increasing metabolic stability .

Biological Activity

3-Chloro-9-hydrazinyl-6-methoxyacridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS No. | 13805-53-3 |

| Molecular Formula | C10H9ClN4O |

| Molecular Weight | 236.66 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=CC(=N2)Cl)NN |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells.

- DNA Interaction : Similar to other acridine derivatives, it likely intercalates into DNA, disrupting replication and transcription processes. This mechanism is crucial for its anticancer properties, as demonstrated in various studies where acridine compounds have shown cytotoxic effects on cancer cell lines .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, such as topoisomerases, which are critical for DNA unwinding during replication. This inhibition leads to apoptosis in cancer cells, as evidenced by research involving other acridine derivatives .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of acridine derivatives, including this compound:

- Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For instance, IC50 values suggest effective inhibition of cell growth at low micromolar concentrations .

- Mechanistic Insights : The compound's anticancer effects are linked to its ability to induce apoptosis through mitochondrial pathways and caspase activation, leading to programmed cell death in malignant cells .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

- Bacterial and Fungal Inhibition : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains and fungi, although detailed susceptibility profiles are still under investigation.

Case Studies and Research Findings

- Acridine Derivatives in Cancer Therapy : A study reviewed various acridine derivatives' effectiveness as anticancer agents, noting that modifications such as the introduction of hydrazinyl groups can enhance their cytotoxic properties against resistant cancer cell lines .

- Toxicity Assessments : Toxicological evaluations have indicated that while this compound shows promising anticancer activity, it also necessitates careful assessment of its safety profile in vivo to mitigate potential side effects during therapeutic applications .

- Comparative Studies : Comparative analyses between this compound and other similar acridine derivatives reveal that the presence of both chloro and hydrazinyl groups may confer unique reactivity and enhanced biological activity compared to compounds lacking these functional groups.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Chloro-9-hydrazinyl-6-methoxyacridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via the Friedländer reaction using microwave-assisted protocols. For example, reacting substituted benzophenones with cyclanones under microwave irradiation (400 W, 2–7 min) achieves yields of 70–92% . Conventional heating requires longer reaction times (2–3 h) and results in lower yields. Trifluoroacetic acid (TFA) is a superior catalyst compared to HCl, enhancing efficiency and reducing side reactions . Substituted 9-chloroacridines are key intermediates for hydrazinyl derivatives, requiring controlled hydrazine substitution to avoid overalkylation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is essential for confirming substituent positions and purity. For instance, aromatic protons in acridine derivatives show distinct splitting patterns (e.g., δ 7.51–9.34 ppm in H NMR) . Elemental analysis (C, H, N) validates stoichiometry, with deviations >0.3% indicating impurities. High-resolution mass spectrometry (HRMS) and X-ray crystallography further resolve structural ambiguities .

Q. How can in silico methods predict the bioactivity of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and molecular docking (using tools like Way2Drug or Molinspiration) evaluate DNA-binding affinity and pharmacokinetic properties. For example, hydrazinyl and methoxy groups enhance DNA intercalation potential, while chloro substituents improve lipophilicity for membrane penetration . These models prioritize compounds for in vitro testing, reducing experimental costs .

Advanced Research Questions

Q. How do structural modifications of this compound affect its antitumor vs. antimicrobial selectivity?

- Methodological Answer : Replace the hydrazinyl group with alkylamino or aryl substituents to study SAR. For instance, 9-aminoacridines show strong DNA intercalation (IC < 1 µM in leukemia cells), while 9-hydrazinyl derivatives exhibit dual antitumor and antimycobacterial activity (MIC = 0.5–2 µg/mL against M. tuberculosis) . Use comparative cytotoxicity assays (e.g., MTT on J774 macrophages) to differentiate therapeutic indices .

Q. How to resolve contradictions in reported bioactivity data (e.g., antitubercular vs. anticancer efficacy)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., aerobic vs. hypoxic models). For M. tuberculosis, use Low Oxygen Recovery Assay (LORA) to validate activity under non-replicating conditions . For anticancer studies, prioritize 3D tumor spheroid models over monolayer cultures to mimic in vivo heterogeneity. Cross-validate with transcriptomic profiling to identify mechanism-specific biomarkers .

Q. What experimental strategies optimize the DNA-binding kinetics of this compound?

- Methodological Answer : Fluorescence quenching assays with CT-DNA quantify intercalation strength ( M). Modify the methoxy group to ethoxy or bulky substituents to enhance base-pair stacking. Molecular dynamics simulations reveal that planar acridine cores with electron-withdrawing groups (e.g., -Cl) stabilize intercalation via π-π interactions .

Q. How to design combination therapies using this compound and DNA repair inhibitors?

- Methodological Answer : Co-administer with PARP inhibitors (e.g., Olaparib) to exploit synthetic lethality in BRCA-deficient cancers. Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Synergistic combinations (FIC < 0.5) reduce effective doses and mitigate resistance .

Q. What methodologies assess the metabolic stability of this compound in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.